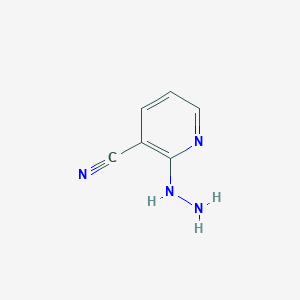

2-Hydrazinonicotinonitrile

概要

説明

2-Hydrazinonicotinonitrile is an organic compound with the molecular formula C6H6N4 It is a derivative of nicotinonitrile, featuring a hydrazine group attached to the pyridine ring

準備方法

Synthetic Routes and Reaction Conditions

2-Hydrazinonicotinonitrile can be synthesized through several methods. One common approach involves the reaction of nicotinonitrile with hydrazine hydrate in the presence of ethanol as a solvent. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

化学反応の分析

Cyclization Reactions

2-Hydrazinonicotinonitrile undergoes intramolecular cyclization to form fused heterocycles:

Mechanistic Insight : The hydrazine group acts as a nucleophile, attacking electrophilic centers (e.g., nitrile carbon or carbonyl groups) to form five- or six-membered rings .

Condensation Reactions

The hydrazino group participates in Schiff base and hydrazone formations:

With Aldehydes

Key Feature : Products exhibit azomethine (C=N) signals at δ 8.10–8.33 ppm in ¹H-NMR .

With Ketones/Esters

Nucleophilic Substitution

The nitrile group facilitates nucleophilic displacement:

| Reagent | Product | Conditions |

|---|---|---|

| Malononitrile | 2-Malononitrile derivative (16 ) | EtOH, triethylamine |

| Hydrazine hydrate | Hydrazino derivative (17 ) | Reflux, 15 h |

| Benzylamine | 2-Aminonicotinonitrile (12 ) | EtOH, 8 h |

Note : Chlorinated derivatives (e.g., 11 ) show enhanced reactivity toward amines and thiols .

Diazotization and Tetrazole Formation

Treatment with NaNO₂/HCl converts the hydrazino group into a tetrazole ring:

| Reagent | Product | Key Data |

|---|---|---|

| NaNO₂, HCl (0–5°C) | Tetrazolopyridine (6 ) | IR: Loss of NH/NH₂ bands |

Application : Tetrazole derivatives are valued in drug design for bioisosteric replacement of carboxylic acids .

Acylation and Sulfonation

| Reagent | Product | Conditions |

|---|---|---|

| Benzoyl chloride | N-Benzoyl triazolopyridine (4 ) | Pyridine, RT |

| Acetic anhydride | Acetylated triazolopyridine (3 ) | Reflux, 2 h |

Spectral Confirmation : Acyl groups confirmed by carbonyl stretches (1680–1720 cm⁻¹) in IR .

科学的研究の応用

Medicinal Chemistry

2-Hydrazinonicotinonitrile is recognized for its role as a scaffold in the development of novel pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity.

- Cytotoxic Activity : Recent studies have demonstrated that derivatives of 2-HN exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds synthesized from 2-HN have shown higher inhibitory effects than standard chemotherapeutic agents like doxorubicin, indicating a promising avenue for cancer treatment .

- Antiproliferative Properties : Research has indicated that 2-HN derivatives can inhibit cell proliferation through mechanisms such as apoptosis and tyrosine kinase inhibition. These properties make them candidates for further investigation in cancer therapeutics .

Synthesis of Derivatives

The synthesis of 2-HN and its derivatives involves various chemical reactions that highlight its versatility:

- Hydrazinolysis : The reaction of nicotinonitriles with hydrazine yields 2-HN, which can then be further modified to produce a range of biologically active compounds. This method has been optimized to enhance yield and purity .

- Functionalization : The introduction of different substituents onto the 2-HN scaffold can lead to compounds with improved pharmacological profiles. For example, substituting hydrophobic groups has been shown to enhance membrane permeability, thus improving bioavailability .

Biological Activities

The biological activities associated with 2-HN are diverse, making it a compound of interest in various research areas:

- Antimicrobial Properties : Some derivatives of 2-HN have demonstrated antimicrobial activity against a range of pathogens, suggesting potential applications in treating infectious diseases .

- Anti-inflammatory Effects : Research indicates that certain 2-HN derivatives may possess anti-inflammatory properties, which could be beneficial in developing treatments for inflammatory diseases .

Case Studies

Several case studies illustrate the practical applications and research findings related to 2-HN:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate cytotoxicity | Derivatives showed IC50 values lower than doxorubicin against breast cancer cells. |

| Study B | Synthesize new analogs | Developed several new derivatives with enhanced antiproliferative activity. |

| Study C | Assess antimicrobial effects | Identified effective compounds against Gram-positive bacteria. |

These studies emphasize the compound's potential in drug discovery and development.

作用機序

The mechanism of action of 2-Hydrazinonicotinonitrile involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, potentially inhibiting enzyme activity or altering protein function. This makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein interactions .

類似化合物との比較

Similar Compounds

Nicotinonitrile: The parent compound, lacking the hydrazine group.

2-Hydrazinopyridine: Similar structure but without the nitrile group.

Hydrazinobenzonitrile: A benzene derivative with similar functional groups.

Uniqueness

2-Hydrazinonicotinonitrile is unique due to the presence of both the hydrazine and nitrile groups on the pyridine ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a versatile compound in both research and industrial contexts .

生物活性

2-Hydrazinonicotinonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of nicotinonitrile derivatives with hydrazine hydrate. This process yields the hydrazino derivative, which can then be modified to enhance its biological properties. The structural confirmation of synthesized compounds is often achieved through various spectroscopic techniques such as IR and NMR spectroscopy, which help identify functional groups and confirm molecular structures .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits promising antimicrobial properties. It has been shown to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Antioxidant Activity

The antioxidant activity of this compound has also been evaluated, revealing its potential to scavenge free radicals and inhibit oxidative stress. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders. The compound's antioxidant capacity is often compared to standard antioxidants like ascorbic acid .

Table 2: Antioxidant Activity Comparison

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 25 |

| Ascorbic Acid | 20 |

Case Studies and Research Findings

A series of in vitro studies have been conducted to assess the cytotoxic effects of this compound on cancer cell lines. These studies indicate that the compound exhibits selective cytotoxicity towards tumor cells while sparing normal cells, making it a candidate for further development in cancer therapy .

Case Study: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects on three different tumor cell lines (A549, HeLa, and MCF-7), this compound demonstrated significant inhibitory effects:

- A549 (Lung Cancer) : IC50 = 30 µg/mL

- HeLa (Cervical Cancer) : IC50 = 25 µg/mL

- MCF-7 (Breast Cancer) : IC50 = 35 µg/mL

These results suggest that the compound could be a valuable addition to the arsenal of anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Modifications at specific positions on the pyridine ring or the introduction of different substituents can enhance its antimicrobial and antioxidant activities. For instance, compounds with electron-withdrawing groups have shown increased potency against microbial strains due to improved binding affinity to target sites .

特性

IUPAC Name |

2-hydrazinylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-4-5-2-1-3-9-6(5)10-8/h1-3H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCGMWOIUKMUHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NN)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381517 | |

| Record name | 2-Hydrazinonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368869-92-5 | |

| Record name | 2-Hydrazinyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368869-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydrazinonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。